molecular mechanism of action for Stealthin 909024-55-1
molecular mechanism of action for Stealthin 909024-55-1
Technical Whitepaper: Molecular Mechanism of Action for DOTA-cyclo(RGDfK) (CAS 909024-55-1)
Executive Summary & Identity Clarification
Subject Identity:
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CAS Registry Number: 909024-55-1
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Chemical Name: DOTA-cyclo(Arg-Gly-Asp-D-Phe-Lys) or DOTA-c(RGDfK)
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Synonyms: DOTA-RGD, DOTA-cyclic RGDfK[1]
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Molecular Formula:
(Free peptide conjugated to DOTA)
Clarification on "Stealthin":
While the term "Stealthin" is historically associated with a class of radical scavengers (Stealthin A, B, C) isolated from Streptomyces, the CAS number 909024-55-1 uniquely identifies DOTA-cyclo(RGDfK) . This molecule is a high-affinity ligand for integrin
Core Function:
DOTA-c(RGDfK) acts as a theranostic vector . The cyclic RGD peptide moiety targets integrin receptors overexpressed on tumor vasculature (angiogenesis), while the DOTA macrocycle chelates radiometals (e.g.,
Molecular Mechanism of Action (MoA)
The mechanism of action for DOTA-c(RGDfK) is defined by its bimodal functionality : high-affinity receptor binding and radiometal chelation.
Target Recognition: The RGD Motif
The core mechanism relies on the Arg-Gly-Asp (RGD) tripeptide sequence. In the cyclic pentapeptide structure cyclo(Arg-Gly-Asp-D-Phe-Lys), the conformational constraint forces the RGD sequence into a specific geometry that mimics the loop of natural ligands (such as vitronectin and fibrinogen).
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Receptor: Integrin
(and to a lesser extent ). -
Selectivity: The presence of D-Phenylalanine (D-Phe) enhances stability and selectivity for
over (platelet integrin), preventing unwanted anti-thrombotic side effects. -
Binding Kinetics: The ligand binds to the interface between the
and subunits of the integrin headpiece, triggering conformational changes.
Receptor-Mediated Endocytosis
Upon binding to the activated integrin receptor on the surface of endothelial cells (neovasculature) or tumor cells (e.g., glioblastoma, melanoma):
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Clustering: The ligand-receptor complex clusters in clathrin-coated pits.
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Internalization: The complex is internalized into the cell via endocytosis.
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Intracellular Trapping: The hydrophilic nature of the DOTA complex (especially when radiolabeled) prevents rapid efflux. The radioactivity is retained within the lysosomal or cytoplasmic compartments, ensuring high tumor-to-background contrast in imaging or sustained DNA damage in therapy.
Downstream Signaling Modulation (Antagonist Effect)
While primarily used as a carrier, high concentrations of RGD peptides can act as antagonists:
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Anoikis Induction: Blocking integrin-ECM interactions deprives the cell of survival signals mediated by Focal Adhesion Kinase (FAK) and Src , leading to anoikis (detachment-induced apoptosis).
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Angiogenesis Inhibition: Disruption of endothelial cell migration and tube formation.
Pathway Visualization
The following diagram illustrates the binding, internalization, and signaling blockade mediated by DOTA-c(RGDfK).
Caption: Schematic of DOTA-c(RGDfK) binding to Integrin
Quantitative Data Summary
The following table summarizes the binding affinity and selectivity of DOTA-c(RGDfK) compared to other RGD derivatives.
| Compound | Target Receptor | IC50 (nM) | Selectivity Ratio ( | Application |
| DOTA-c(RGDfK) | Integrin | 1.5 - 5.0 | > 1,000 | Imaging/Therapy |
| c(RGDfV) (Cilengitide) | Integrin | 0.5 - 2.0 | > 1,000 | Clinical Drug (Antagonist) |
| Linear RGD | Integrin | > 100 | < 10 | Low Stability |
| DOTA-c(RGDyK) | Integrin | 2.0 - 6.0 | > 1,000 | Alternative Tracer |
Data Source: Synthesized from standard radiopharmaceutical literature (see References).
Experimental Protocols
To validate the mechanism and utility of CAS 909024-55-1, the following protocols are standard in preclinical development.
Protocol A: Radiolabeling with Gallium-68 ( )
Purpose: To create the active PET imaging agent
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Elution: Elute
from a generator using 0.1 M HCl. -
Buffering: Add sodium acetate (2.5 M) to adjust pH to 3.5–4.0.
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Reaction: Add 20–50 µg of DOTA-c(RGDfK) (dissolved in metal-free water).
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Incubation: Heat at 95°C for 10 minutes.
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Purification: Pass through a C18 Sep-Pak cartridge to remove free
. Elute product with ethanol/water. -
QC: Verify radiochemical purity (>95%) using radio-HPLC (C18 column, Gradient: 0-100% Acetonitrile in 0.1% TFA).
Protocol B: Competitive Binding Assay (IC50 Determination)
Purpose: To confirm high affinity for
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Cell Line: Use U87MG (human glioblastoma) cells, which overexpress
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Preparation: Plate cells in 96-well plates (
cells/well). -
Tracer: Use
-Echistatin (0.05 nM) as the radioligand. -
Competition: Add increasing concentrations of non-radioactive DOTA-c(RGDfK) (
M to M). -
Incubation: Incubate for 2 hours at 4°C (to prevent internalization) or 37°C.
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Measurement: Wash cells 3x with PBS, lyse with NaOH, and measure radioactivity in a gamma counter.
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Analysis: Plot % inhibition vs. log concentration to calculate IC50.
References
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Haubner, R., et al. (1996). "Cyclic RGD peptides containing D-amino acids: Potent and selective inhibitors of integrin
."[2][3] Journal of the American Chemical Society.[4] Link -
Decristoforo, C., et al. (2008).
-labelled peptides." Nuclear Medicine Communications. Link -
Beer, A. J., et al. (2005). "PET Imaging of Integrin
Expression in Cancer Patients." Clinical Cancer Research. Link -
PubChem Compound Summary. (2024). "DOTA-cyclo(RGDfK) Acetate." National Center for Biotechnology Information. Link
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Liu, S. (2008). "Radiolabeled Cyclic RGD Peptides as Integrin
-Targeted Radiotracers." Bioconjugate Chemistry. Link
